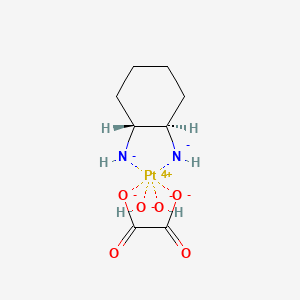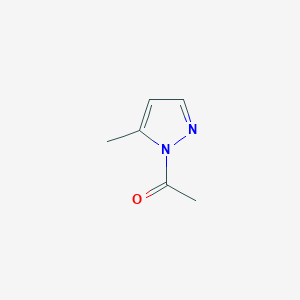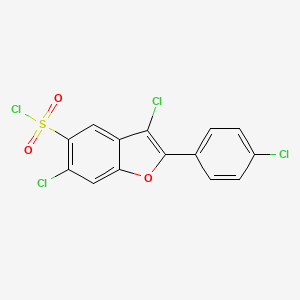![molecular formula C19H16O5 B12882288 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one CAS No. 106206-63-7](/img/structure/B12882288.png)
1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a methoxybenzoyl moiety
Métodos De Preparación
The synthesis of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone typically involves multiple steps, including acetylation, aldolization, cyclization, and hydrolysis reactions. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable precursor under basic conditions, followed by cyclization to form the benzofuran core . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparación Con Compuestos Similares
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone can be compared with similar compounds such as:
Scutellarein: Another benzofuran derivative with potential therapeutic applications.
Coumarins: Compounds with a similar benzofuran core but different functional groups.
Quinolones: Compounds with a different core structure but similar biological activities
Conclusion
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a compound of significant interest due to its unique structure and potential applications in various fields
Propiedades
Número CAS |
106206-63-7 |
|---|---|
Fórmula molecular |
C19H16O5 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
1-[6-hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C19H16O5/c1-10-14-8-15(11(2)20)16(21)9-17(14)24-19(10)18(22)12-4-6-13(23-3)7-5-12/h4-9,21H,1-3H3 |
Clave InChI |
FCAWZCPCUJNEKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



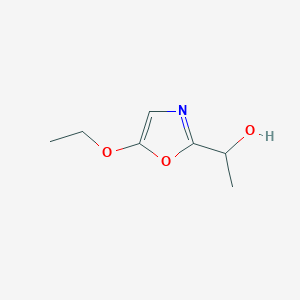
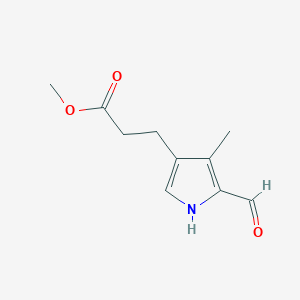
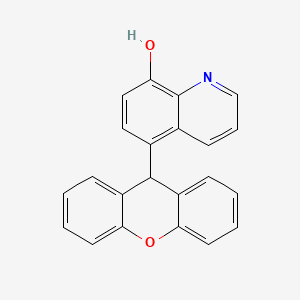
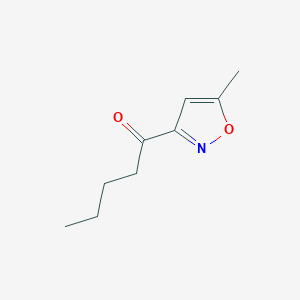
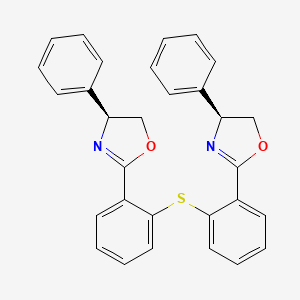

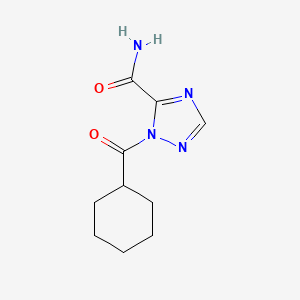
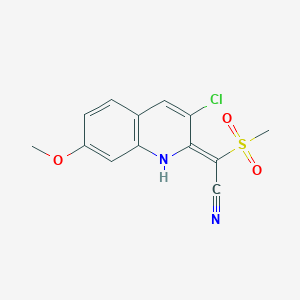
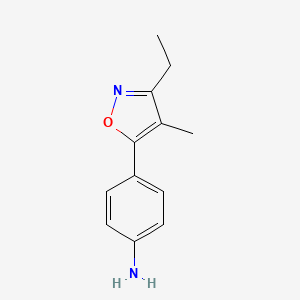
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
